molecular formula C6H4N2O2 B096126 3-(1,2-Oxazol-3-yl)-1,2-oxazole CAS No. 16840-55-4

3-(1,2-Oxazol-3-yl)-1,2-oxazole

Cat. No.: B096126
CAS No.: 16840-55-4
M. Wt: 136.11 g/mol
InChI Key: APDWXELTFVTRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2-Oxazol-3-yl)-1,2-oxazole (CAS 16840-55-4) is a high-purity heterocyclic compound supplied for research and development applications. With the molecular formula C6H4N2O2, this compound belongs to an important class of isoxazole-(iso)oxazole hybrids, which are formed through the covalent linkage of two bioactive five-membered aromatic rings containing nitrogen and oxygen heteroatoms . Molecular hybridization, the strategy behind such hybrids, is a powerful tool in modern medicinal chemistry for developing novel compounds characterized by enhanced or multitarget biological activities . These hybrids are a common subject in pharmaceutical research due to their structural versatility and broad spectrum of reported biological activities . The integration of the isoxazole moiety, a key feature of this molecule, is known to improve physicochemical properties and is found in numerous pharmacologically active substances . As part of this important compound class, this compound serves as a valuable scaffold for researchers in drug discovery. The compound's structure makes it suitable for exploring a wide range of therapeutic applications. Scientific literature indicates that isoxazole-(iso)oxazole hybrids have demonstrated potential in investigations for anticancer, antibacterial, antitubercular, and anti-inflammatory effects, among others . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16840-55-4

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

3-(1,2-oxazol-3-yl)-1,2-oxazole

InChI

InChI=1S/C6H4N2O2/c1-3-9-7-5(1)6-2-4-10-8-6/h1-4H

InChI Key

APDWXELTFVTRIC-UHFFFAOYSA-N

SMILES

C1=CON=C1C2=NOC=C2

Canonical SMILES

C1=CON=C1C2=NOC=C2

Synonyms

[3,3']BIISOXAZOLYL

Origin of Product

United States

Strategic Synthetic Methodologies for 3 1,2 Oxazol 3 Yl 1,2 Oxazole and Analogous Bis Oxazole Scaffolds

Classical Approaches in Oxazole (B20620) Synthesis and their Adaptations for Bis-Oxazoles

Classical methods for oxazole synthesis have long served as the foundation for constructing this important heterocycle. tandfonline.comresearchgate.net These established reactions are often adapted for the synthesis of more complex structures like bis-oxazoles.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a fundamental method for preparing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com The reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net The cyanohydrins and aldehydes used are often aromatic. wikipedia.org The mechanism is a type of dehydration reaction that can proceed under mild conditions. wikipedia.org

For the synthesis of bis-oxazoles, this method could be conceptually adapted by using a starting material that contains a pre-formed oxazole ring or by designing a precursor that can undergo a double Fischer cyclization. For instance, a bis-cyanohydrin or a dialdehyde (B1249045) containing a central linking group could potentially be employed to construct a bis-oxazole scaffold.

A specific example of the Fischer oxazole synthesis involves the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.org Another application is in the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole from benzaldehyde cyanohydrin and 4-bromobenzaldehyde. wikipedia.org

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis, first reported in 1972, is a versatile one-pot reaction for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.commdpi.comnih.gov The reaction proceeds through a [3+2] cycloaddition mechanism, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and elimination of toluenesulfinic acid to form the oxazole ring. mdpi.comnih.gov

This methodology has been successfully extended to the synthesis of bis- and tris-oxazole derivatives. mdpi.comthieme-connect.com For example, bis- and tris-carboxaldehydes can be reacted with TosMIC to yield the corresponding bis- and tris-oxazoles. thieme-connect.com This approach offers a direct route to these complex structures from readily available starting materials. A reported synthesis of a bisoxazole derivative utilized the Van Leusen reaction as a key step. mdpi.com

In a notable variant, a one-pot Van Leusen reaction in ionic liquids has been developed for the synthesis of 4,5-disubstituted oxazoles, demonstrating the adaptability of this method to greener reaction conditions. mdpi.comnih.gov

Bredereck Reaction and Related Cyclization Processes

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is considered an efficient and economical process for oxazole synthesis. ijpsonline.com An improvement to this method involves the use of α-hydroxyketones as starting materials. ijpsonline.com

For the construction of bis-oxazoles, one could envision a strategy where a bis-α-haloketone or a diamide (B1670390) is used as a key building block. The reaction would then proceed through a double cyclization to form the bis-oxazole core.

Related cyclization processes, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, also offer pathways to oxazole formation and could be adapted for bis-oxazole synthesis. ijpsonline.compharmaguideline.com

Modern and Catalytic Synthetic Strategies for Oxazole Ring Formation

Modern synthetic chemistry has introduced a variety of catalytic methods for oxazole ring formation, often featuring transition metals. These approaches generally offer higher efficiency, selectivity, and milder reaction conditions compared to classical methods. researchgate.net

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis has become a powerful tool for the synthesis of oxazoles. researchgate.net Catalysts based on metals such as gold, copper, and rhodium have been employed in various cyclization and annulation reactions.

Gold-catalyzed reactions have shown particular promise. For instance, a gold-catalyzed [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org Another gold-catalyzed method involves the heterocyclization of intermediate α-oxo gold carbenes with cyanamides to produce 2-amino-1,3-oxazoles. organic-chemistry.org

Copper-catalyzed reactions are also prevalent. An efficient copper-catalyzed [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides yields oxazoles with excellent regioselectivity. organic-chemistry.org Furthermore, a copper-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization affords 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org

Rhodium-catalyzed annulation of triazoles and aldehydes has been developed for the synthesis of 2,5-diaryloxazole derivatives. researchgate.net Additionally, metal-free cyclization reactions, such as those mediated by iodine, have emerged as valuable alternatives. organic-chemistry.orgrsc.org

Palladium- and Platinum-Mediated Coupling Reactions

Palladium and platinum catalysts are well-known for their utility in cross-coupling reactions, and these have been ingeniously applied to the synthesis of oxazoles.

Palladium-catalyzed reactions have been extensively developed for oxazole synthesis. A notable method involves the sequential C-N and C-O bond formation from simple amides and ketones, utilizing palladium acetate (B1210297) as the catalyst. organic-chemistry.orgnih.govacs.org This approach allows for the construction of highly substituted oxazoles through a Pd(II)-catalyzed sp2 C-H activation pathway. organic-chemistry.orgacs.org Another palladium-catalyzed strategy involves the C-H activation of simple arenes and a cascade reaction with nitriles to access 2,4,5-trisubstituted oxazoles under redox-neutral conditions. rsc.org Furthermore, palladium-catalyzed decarboxylative addition and annulation of aromatic carboxylic acids and aliphatic nitriles provide a single-step route to multiply substituted oxazoles. acs.org

While less common than palladium, platinum has also been utilized in catalytic applications, although specific examples for direct oxazole synthesis are not as widely reported. Platinum is known to catalyze various organic transformations, and its potential in mediating cyclization or coupling reactions to form oxazole rings remains an area for further exploration. youtube.comyoutube.com Platinum(II) complexes with oxadiazoline ligands have been synthesized and studied for their biological activity, indicating the compatibility of platinum with related heterocyclic structures. nih.gov

Cycloisomerization Reactions of N-Propargylamides and Derivatives

The cycloisomerization of N-propargylamides has emerged as a powerful and versatile strategy for the synthesis of oxazole rings, which can be extended to the formation of bis-oxazole structures. researchgate.net This method relies on the intramolecular cyclization of readily available propargyl amides. nih.govijpsonline.com The reaction typically proceeds via a 5-exo-dig cyclization pathway, initially forming an oxazoline (B21484) intermediate which then isomerizes to the aromatic oxazole. ijpsonline.comacs.org

Various catalytic systems have been developed to promote this transformation. For instance, a mild, silica (B1680970) gel-mediated cycloisomerization has been shown to produce 2,5-disubstituted and 2,4,5-trisubstituted oxazoles in good yields. nih.govfigshare.com Gold catalysts, such as AuCl₃, have also been employed, allowing for the observation of the 5-methylene-4,5-dihydrooxazole intermediate. researchgate.net Furthermore, Lewis acids like Zn(OTf)₂ can effectively catalyze the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to yield oxazoles containing a CF₃-substituted alcohol unit. mdpi.com This tandem approach highlights the method's utility in creating complex, functionalized oxazoles in a single step. mdpi.com

The reaction conditions can be tuned to favor different outcomes. For example, N-iodosuccinimide (NIS) can mediate the iodocyclization of N-sulfonyl propargylamides, leading to iodoalkylidenedihydrooxazoles, which can be further oxidized to the corresponding oxazoles using dioxygen. acs.org Metal-free approaches have also been developed; for instance, using (diacetoxyiodo)benzene (B116549) (PIDA) and lithium iodide (LiI) promotes an intramolecular iodooxygenation to form (E)-5-iodomethylene-2-oxazolines. researchgate.net These intermediates can then be converted to oxazole-5-carbaldehydes under visible light irradiation in the presence of oxygen. researchgate.net The versatility of starting materials, including N-propargylamides derived from various acid chlorides and propargylamine, allows for the synthesis of a diverse library of substituted oxazoles. mdpi.com

Green Chemistry Principles in Bis-Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazole and bis-oxazole scaffolds to reduce the environmental impact of chemical processes. ijpsonline.comijpsonline.com These approaches focus on minimizing hazardous waste, reducing energy consumption, and using safer solvents and catalysts. ijpsonline.comijpsonline.com

Microwave (MW) irradiation and ultrasound (US) sonication have been established as effective green techniques to accelerate the synthesis of oxazoles. ijpsonline.commdpi.com These methods often lead to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.gov

Microwave-assisted synthesis has been successfully used in the van Leusen reaction, a [3+2] cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with aldehydes. nih.govnih.gov For example, 5-substituted oxazoles can be prepared in high yields (up to 96%) in just 8 minutes using potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation at 65°C. nih.govacs.org This method has been shown to be scalable to the gram level, demonstrating its practical utility. nih.govacs.org The synthesis of 5-(pyren-1-yl)isoxazole and its pyrazole (B372694) analogue has also been efficiently achieved in two steps under microwave conditions, starting from 1-acetylpyrene. mdpi.com

Ultrasound-assisted synthesis provides another energy-efficient route. nih.gov The combination of ultrasound and deep eutectic solvents (DES) has been reported for the rapid synthesis of oxazoles, saving more than 85% in energy consumption compared to thermal methods. nih.gov Sonochemical methods have also been used for the one-pot synthesis of isoxazolines bearing sulfonamides and for the formation of 3-alkyl-5-aryl isoxazoles without a catalyst, highlighting the advantages of easier work-up, mild conditions, and shorter reaction times. nih.govnih.gov

Table 1: Comparison of Microwave-Assisted and Ultrasound-Assisted Oxazole Synthesis
MethodReactantsConditionsProductYieldReaction TimeReference
Microwave-AssistedAryl aldehydes, TosMICK₃PO₄, Isopropanol, 65°C, 350W5-Substituted oxazoles96%8 min nih.govacs.org
Microwave-Assisted1-Acetylpyrene, DMF-DMA, then Hydroxylamine hydrochlorideEthanol, MW5-(Pyren-1-yl)isoxazole85-87%Not specified mdpi.com
Ultrasound-AssistedPhenacylbromide derivatives, Amide derivativesDeep Eutectic Solvent, 65°COxazole derivativesImproved yieldsReduced times nih.gov
Ultrasound-AssistedAldehyde, Hydroxylamine hydrochloride, Allyl-sulfonamidesTCCA, EtOH/H₂OIsoxazolinesGood to excellent15-20 min nih.gov

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. researchgate.netnih.govresearchgate.net They have been successfully employed as reaction media for oxazole synthesis.

The van Leusen synthesis of 4,5-disubstituted oxazoles has been improved by using ionic liquids like [bmim]Br, which can be reused up to six times without a significant drop in product yield. ijpsonline.comorganic-chemistry.org Task-specific ILs, such as piperidine-appended imidazolium (B1220033) [PAIM][NTf2], have been used as both solvent and base in the one-pot synthesis of C5-substituted oxazoles via the van Leusen reaction followed by Suzuki, Heck, or Sonogashira coupling. nih.gov This approach allows for the recycling and reuse of the ionic liquid. nih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), offer a biodegradable, non-toxic, and inexpensive alternative to traditional solvents. nih.govnih.govcolab.ws A novel combination of ultrasound and DES has been shown to be a rapid and energy-efficient method for synthesizing oxazoles. nih.gov The DES can be recycled multiple times without affecting its performance, making the process highly sustainable. nih.gov

Table 2: Oxazole Synthesis in Ionic Liquids and Deep Eutectic Solvents
Solvent TypeReactionKey FeaturesReference
Ionic Liquid ([bmim]Br)One-pot van Leusen synthesisRecyclable up to six times without loss of yield. ijpsonline.comorganic-chemistry.org
Ionic Liquid ([PAIM][NTf2])Van Leusen followed by coupling reactionsActs as both solvent and base; recyclable. nih.gov
Deep Eutectic Solvent (Choline chloride/urea)Synthesis from phenacylbromide and amidesUsed with ultrasound; biodegradable, non-toxic, recyclable. nih.gov
Brønsted Acidic Ionic Liquid GelSynthesis of benzoxazolesHeterogeneous catalyst, solvent-free conditions. acs.org

Developing synthetic routes that eliminate the need for catalysts and solvents is a primary goal of green chemistry. Several catalyst-free and solvent-free methods for oxazole synthesis have been reported. researchgate.net For instance, the synthesis of benzoxazoles has been achieved under solvent-free conditions using a Brønsted acidic ionic liquid gel as a recyclable heterogeneous catalyst. acs.org This method avoids the use of volatile organic solvents and simplifies product purification. acs.org

Electrochemical synthesis offers a green and sustainable alternative to traditional methods by using electricity, a traceless reagent, to drive reactions, often avoiding the need for chemical oxidants or catalysts. researchgate.netrsc.orgorganic-chemistry.org

Various polysubstituted oxazoles have been synthesized from β-diketones and amines through an electrochemical oxidation reaction under open-air conditions. researchgate.net This method is notable for being free of external oxidants. researchgate.net Another approach involves the electrochemical synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile, which acts as both reactant and solvent. organic-chemistry.org The reaction proceeds via a Ritter-type reaction followed by oxidative cyclization and does not require an external chemical oxidant. organic-chemistry.org

Furthermore, a direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed. rsc.org This method avoids the use of transition metals and toxic oxidants and has proven applicable for the late-stage modification of drug molecules and gram-scale synthesis. rsc.org

Table 3: Examples of Electrochemical Oxazole Synthesis
Starting MaterialsMethodKey AdvantagesReference
β-Diketones, AminesElectrochemical oxidationFree of external oxidants, open-air, eco-friendly. researchgate.net
Ketones, AcetonitrileRitter-type reaction/oxidative cyclizationNo external chemical oxidant, broad substrate scope. organic-chemistry.org
Carboxylic acids, IsocyanidesPhosphine-mediated deoxygenative [3+2] cycloadditionTransition-metal-free, avoids toxic oxidants, scalable. rsc.org
N-PropargylamidesElectrochemistrySynthesizes 5-fluoromethyl-2-oxazoles. mdpi.com

Directed Synthesis of Specific Bis-Oxazole Linkages and Substitution Patterns

The controlled synthesis of bis-oxazoles with specific linkages and substitution patterns is crucial for developing molecules with tailored properties. Several strategies have been devised to achieve this regiochemical control.

One approach involves a rhodium(II)-catalyzed reaction where a diazocarbonyl compound undergoes regioselective N-H insertion into an amide. rsc.org The resulting β-carbonyl amide is then subjected to cyclodehydration to form a functionalized oxazole. rsc.org This sequence can be repeated to convert a mono-oxazole into a bis-oxazole, thereby controlling the linkage and substitution. rsc.org

Another powerful method combines the van Leusen oxazole synthesis with cross-coupling reactions. mdpi.com For instance, a dialdehyde can be converted to a bis-oxazole using TosMIC in the presence of potassium carbonate. mdpi.com The initial dialdehyde itself can be synthesized via methods like the Suzuki-Miyaura cross-coupling, allowing for the construction of complex aryl-linked bis-oxazoles. nih.gov This stepwise approach provides excellent control over the final structure.

The direct arylation of oxazoles offers another route to specific substitution patterns. organic-chemistry.org By carefully selecting phosphine (B1218219) ligands and solvent polarity, palladium-catalyzed C-5 or C-2 arylation of oxazoles can be achieved with high regioselectivity. organic-chemistry.org This allows for the precise placement of aryl groups on the oxazole core, which can be extended to the synthesis of specifically substituted bis-oxazoles. Furthermore, electrophilic aromatic bromination using N-bromosuccinimide (NBS) allows for the introduction of bromine atoms onto the oxazole ring, which can then serve as handles for further functionalization via cross-coupling reactions to build poly-oxazole structures. mdpi.com

Fundamental Chemical Reactivity and Transformation Pathways of Oxazole Ring Systems

Electrophilic Aromatic Substitution on Oxazole (B20620) Derivatives

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-releasing substituents. pharmaguideline.com The presence of the electronegative oxygen atom and the pyridine-like nitrogen atom deactivates the ring towards electrophilic attack. pharmaguideline.com When such reactions do occur, the substitution pattern is highly regioselective.

The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com However, most electrophilic substitutions are observed at the C5 position, especially when an electron-donating group is present. tandfonline.comwikipedia.orgcutm.ac.in The presence of electron-donating groups enhances the ring's electron density, making it more susceptible to electrophilic assault. tandfonline.comnumberanalytics.com Conversely, due to the electron-deficient nature of the oxazolium cations that can form, reactions like nitration and sulfonation are often difficult to achieve on the unsaturated oxazole ring. pharmaguideline.comyoutube.com

A common example of electrophilic substitution is the Vilsmeier-Haack formylation, which introduces a formyl group onto the ring. pharmaguideline.comwikipedia.org Bromination of oxazoles with N-bromosuccinimide (NBS) typically results in substitution at the C5 position. youtube.com

Reaction Reagent(s) Position of Substitution Notes
FormylationDimethylformamide (DMF), POCl₃C2 or C5Vilsmeier-Haack reaction is a key example. pharmaguideline.comwikipedia.org
BrominationN-Bromosuccinimide (NBS)C5Occurs on activated rings. youtube.com
NitrationHNO₃/H₂SO₄C5Requires activating groups. cutm.ac.in
IodinationNIS, ICl, Iodine/acidC4Can occur via electrophilic aromatic iodination, though often in low yield. researchgate.net

Nucleophilic Substitution Reactions on Oxazole Rings

Nucleophilic substitution reactions on the oxazole ring are relatively rare and typically require the presence of a good leaving group. tandfonline.com The most common position for nucleophilic attack is C2, which is the most electron-deficient carbon atom in the ring. pharmaguideline.comcutm.ac.in The reactivity order for nucleophilic substitution of halogens is C2 >> C4 > C5. tandfonline.com

Electron-withdrawing substituents at the C4 position can facilitate nucleophilic attack at the C2 position. pharmaguideline.com However, in many cases, nucleophilic attack on the oxazole ring leads to ring cleavage rather than direct substitution. pharmaguideline.com For instance, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in ring opening and subsequent rearrangement to form imidazoles. pharmaguideline.com

Deprotonation at the C2 position is also a key reaction, as the resulting 2-lithio-oxazoles can react with electrophiles. pharmaguideline.com These lithiated intermediates are often unstable and can decompose to open-chain isonitriles. pharmaguideline.com

Position Reactivity Conditions & Notes
C2HighestMost electron-deficient position; readily substitutes leaving groups like halogens. tandfonline.compharmaguideline.comwikipedia.orgcutm.ac.in
C4ModerateSubstitution is less common than at C2. tandfonline.com
C5LowestNucleophilic substitution is rare at this position. tandfonline.com

N-Functionalization: Acylation and Alkylation of the Oxazole Nitrogen

The nitrogen atom at position 3 of the oxazole ring is of a pyridine (B92270) type, making it a site for N-functionalization reactions such as acylation and alkylation. tandfonline.compharmaguideline.com

N-Alkylation: Oxazoles react with alkylating agents, such as alkyl halides, to form quaternary N-alkyloxazolium salts. tandfonline.compharmaguideline.comcutm.ac.in This reaction highlights the basic character of the oxazole nitrogen. pharmaguideline.com

N-Acylation: The oxazole nitrogen exhibits high reactivity towards acylation. tandfonline.com Reaction with acylating agents leads to the formation of N-acyl oxazolium species. tandfonline.com This process is a key step in certain synthetic transformations. researchgate.net

Oxidative Transformations and Ring Opening Reactions

Oxazole rings are susceptible to oxidation, which often leads to ring cleavage. tandfonline.compharmaguideline.com The specific products depend on the oxidizing agent and the substitution pattern of the oxazole.

Common oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com Oxidation is reported to occur first at the C4 position, leading to cleavage of the C-C bond. tandfonline.com For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. cutm.ac.in Photo-oxidation of oxazoles by singlet oxygen can also occur, proceeding through [4+2] and [2+2] cycloaddition mechanisms to form unstable endoperoxide and dioxetane intermediates that decompose. nih.gov The oxidation of oxazolines, the partially reduced form of oxazoles, to oxazoles can be achieved using reagents like manganese dioxide (MnO₂). rsc.org

Oxidizing Agent Outcome Reference
KMnO₄ (cold), CrO₃, O₃Ring opening pharmaguideline.com
Ceric Ammonium Nitrate (CAN)Ring cleavage to imide and carboxylic acid cutm.ac.in
Singlet Oxygen (¹O₂)Ring cleavage via endoperoxide intermediates nih.gov
Manganese Dioxide (MnO₂)Aromatization of oxazolines to oxazoles rsc.org

Reductive Transformations of Oxazole Systems

The reduction of oxazoles can lead to either ring-opened products or the formation of oxazolines (dihydrooxazoles) and oxazolidines (tetrahydrooxazoles). tandfonline.compharmaguideline.comyoutube.com The outcome is dependent on the reducing agent and the reaction conditions.

Catalytic hydrogenation can reduce the oxazole ring. For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring opening. tandfonline.com Using sodium in ethanol, oxazoles can be reduced to the saturated oxazolidines. youtube.com Reductive cleavage is also observed when using lithium aluminum hydride (LiAlH₄), which can open the ring of compounds like diphenyl oxazole. youtube.com More recently, single-crystal imine-linked covalent organic frameworks (COFs) have been reduced to amine-linked frameworks using sodium borohydride (B1222165) (NaBH₄), demonstrating a robust transformation of imine functionalities that can be part of larger systems involving heterocyclic structures. acs.org

Protonation and Basicity of Oxazole and its Derivatives

Oxazole is a weak base, with a pKa of 0.8 for its conjugate acid, the oxazolium ion. wikipedia.org This is significantly less basic than imidazole, which has a pKa of 7. wikipedia.org The basicity is attributed to the pyridine-type nitrogen atom at position 3, which can accept a proton. tandfonline.comthepharmajournal.compharmaguideline.com

Oxazoles react with strong acids to form stable salts, such as hydrochlorides or picrates. pharmaguideline.com The protonation occurs at the nitrogen atom. tandfonline.comyoutube.com The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4, with the C2 proton having a pKa of approximately 20. tandfonline.comthepharmajournal.com This acidity at C2 allows for deprotonation with strong bases, a key step in the functionalization at this position. wikipedia.orgcutm.ac.in

Property Value Comment
pKa (conjugate acid)0.8Indicates weak basicity. wikipedia.org
pKa (C2-H)~20Highlights the acidity of the C2 proton. tandfonline.comthepharmajournal.com

Deuteriation Studies and Hydrogen-Deuterium Exchange Mechanisms

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium (B1214612) atom. wikipedia.org In oxazole and its derivatives, H/D exchange studies provide insight into the reactivity and electronic properties of the ring.

The most acidic proton at C2 is the most susceptible to H/D exchange. wikipedia.orgcutm.ac.in This exchange can be facilitated by base catalysis. researchgate.net The exchange of non-labile C-H protons often requires catalysts, such as metals like platinum, or specific pH conditions. acs.orgmdpi.com The rate of exchange provides information about the solvent accessibility and the electronic environment of different parts of the molecule. wikipedia.org H/D exchange coupled with mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics, and similar principles apply to understanding the behavior of small molecules like oxazoles in solution. nih.gov For instance, studies on other azoles have shown that the exchange rates are highly dependent on the electronic distribution within the ring. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Bis Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the atomic connectivity and chemical environment within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 3-(1,2-Oxazol-3-yl)-1,2-oxazole. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while signal multiplicity reveals scalar coupling between adjacent nuclei.

For the parent oxazole (B20620) ring, proton signals typically appear at δ 7.09 (H5), δ 7.69 (H4), and δ 7.95 (H2). chemicalbook.com In the case of this compound, the substitution pattern significantly influences these shifts. The protons on the two interconnected rings would exhibit distinct signals. The ¹³C NMR spectrum is equally informative, with characteristic shifts for the carbon atoms of the oxazole rings. For the unsubstituted oxazole, carbon resonances are observed at approximately δ 150.6 (C2), δ 125.5 (C4), and δ 138.3 (C5). spectrabase.com

Analysis of substituent effects is crucial for assigning signals in complex structures. Generally, electron-withdrawing groups cause downfield shifts, while electron-releasing groups result in upfield shifts. ipb.pt Based on data from related substituted isoxazole (B147169) and oxazole structures, the expected chemical shifts for this compound can be predicted. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous substituted oxazole and isoxazole systems.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Ring 1: C2-H~8.0 - 8.5~150 - 155
Ring 1: C4-H~7.2 - 7.8~125 - 130
Ring 1: C5-~160 - 165
Ring 2: C4'-H~6.8 - 7.4~95 - 105
Ring 2: C5'-H~8.5 - 9.0~155 - 160
Ring 1: C3-~160 - 170
Ring 2: C3'-~160 - 170

For unambiguous assignment of all proton and carbon signals and to establish the connectivity between the two oxazole rings, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within each oxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for connecting the two heterocyclic rings. It shows correlations between protons and carbons over two to three bonds. Crucially, HMBC would reveal correlations between the protons on one ring and the quaternary carbon (C3 or C3') where the other ring is attached, confirming the 3,3'-linkage. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining the preferred rotational conformation (stereochemistry) around the single bond connecting the two oxazole rings. nih.govresearchgate.net

These techniques have been successfully applied to determine the complete resonance assignments and conformational preferences of other complex bis-oxazole systems. ipb.ptnih.gov

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the heterocyclic rings. mdpi.com Although it has lower sensitivity than ¹H NMR, it is a powerful tool for structural verification. The chemical shifts of nitrogen are highly sensitive to the electronic environment, tautomeric forms, and protonation state. ipb.ptmdpi.com For a simple oxazole, the nitrogen atom resonates at a characteristic chemical shift. spectrabase.com In this compound, two distinct ¹⁵N signals would be expected, one for each non-equivalent nitrogen atom in the two rings. The precise chemical shifts would confirm the oxazole ring structure and provide insight into the electronic interplay between the two rings. Studies on related azoles show that ¹⁵N NMR, often aided by HMBC experiments for assignment, is invaluable for distinguishing between isomers and understanding electronic effects. nih.govncl.res.in

The single bond connecting the two oxazole rings in this compound allows for rotation. However, steric hindrance between the rings may lead to a significant energy barrier, resulting in the existence of stable rotational isomers, or conformers, at room temperature. researchgate.net This phenomenon, known as atropisomerism, can often be observed by NMR spectroscopy. mdpi.com

If the rotation is slow on the NMR timescale, separate sets of signals may be observed for each distinct conformer. Variable-temperature NMR studies can be employed to study the dynamics of this rotation. As the temperature increases, the rate of interconversion between conformers increases, which can lead to the coalescence and eventual sharpening of the signals into a single averaged set. researchgate.net NOESY experiments can also help to identify the predominant conformer in solution by showing through-space interactions between protons on the different rings. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and characteristic vibrations of the molecule's framework. The spectra arise from the absorption or scattering of light corresponding to the vibrational frequencies of specific bonds.

For this compound, the spectra would be dominated by vibrations characteristic of the oxazole rings. Key expected bands include:

C=N stretching: Typically found in the 1680-1620 cm⁻¹ region.

C=C stretching: Aromatic and heteroaromatic ring stretching vibrations usually appear in the 1600-1450 cm⁻¹ range.

C-O-C stretching: Ring ether stretches are expected in the 1250-1020 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹.

Ring bending/breathing modes: These appear at lower frequencies and are characteristic of the heterocyclic ring system as a whole.

While IR and Raman spectroscopy provide complementary information, Raman spectroscopy is often particularly useful for identifying symmetric vibrations and the C=C bonds within the heterocyclic core. nih.gov The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. mdpi.com

Table 2: Characteristic IR and Raman Vibrational Bands for Bis-Oxazoles Frequency ranges are based on data for oxazole and related heterocyclic compounds.

Vibrational ModeExpected IR/Raman Frequency (cm⁻¹)Reference Source(s)
Aromatic C-H Stretch3150 - 3000 nist.gov
C=N Stretch1680 - 1620 researchgate.net
C=C Ring Stretch1600 - 1450 nih.gov
Ring C-O-C Stretch1250 - 1020 nist.gov
C-H In-Plane Bend1400 - 1100 mdpi.com
C-H Out-of-Plane Bend900 - 675 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (C₆H₄N₂O₂), the molecular weight is 136.03 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. beilstein-journals.org

Under electron ionization (EI) conditions, the molecule will form a molecular ion (M⁺˙) which can then undergo a series of fragmentation reactions. The fragmentation pattern is key to confirming the structure. Expected fragmentation pathways for this bis-oxazole would include:

Cleavage of the inter-ring C-C bond: This would be a primary fragmentation, leading to ions corresponding to the individual oxazole rings.

Ring opening and loss of small neutral molecules: Oxazole rings are known to fragment via the loss of molecules like CO, HCN, or acetylene (B1199291) (C₂H₂). researchgate.netresearchgate.net

Rearrangements: Gas-phase ion rearrangements can occur, sometimes leading to common fragment ions for isomeric structures. nih.gov

The analysis of these fragments allows for the reconstruction of the original molecular structure, providing strong evidence for the identity of the compound. sapub.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
136[C₆H₄N₂O₂]⁺˙Molecular Ion (M⁺˙)
108[M - CO]⁺˙Loss of carbon monoxide
80[M - 2CO]⁺˙Loss of two carbon monoxide molecules
69[C₃H₃NO]⁺˙Cleavage leading to an oxazole radical cation
68[C₃H₂NO]⁺Cleavage leading to an oxazolyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For compounds like this compound, the UV-Vis spectrum is dictated by the promotion of electrons from lower energy molecular orbitals to higher energy ones. The absorption of UV or visible light corresponds to these electronic transitions.

The structure of this compound, featuring two conjugated heterocyclic rings, gives rise to characteristic absorption bands. The primary transitions observed are typically π-π* (pi to pi antibonding) and n-π* (non-bonding to pi antibonding). The π-π* transitions are generally of high intensity and arise from the delocalized π-electron system extending across both oxazole rings. The conjugation between the two rings is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum compared to a single, unconjugated oxazole ring. mdpi.com

The n-π* transitions, which are typically of lower intensity, involve the promotion of an electron from a non-bonding orbital, such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital. mdpi.com The isoxazole ring is known to be a π-deficient system, which influences its electronic properties and reactivity. mdpi.com In a solvent of increasing polarity, π-π* transitions often exhibit a red shift, while n-π* transitions typically show a blue shift (hypsochromic shift). Analysis of these solvatochromic shifts can help in the definitive assignment of the electronic transitions.

Studies on similarly conjugated heterocyclic systems, such as pyrene-substituted azoles, have shown that high π-conjugation governs the photophysical properties, leading to strong absorption coefficients (ε) for the π-π* transitions. mdpi.com For this compound, the degree of planarity between the two rings will significantly impact the extent of π-conjugation and, consequently, the position and intensity of the absorption bands.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Single-Crystal X-ray Diffraction and Refinement Procedures

The process of determining the crystal structure of this compound begins with the growth of a high-quality single crystal. This crystal is then mounted on a diffractometer, such as a Bruker Kappa Apex II or a Rigaku Oxford Diffraction Supernova, and cooled to a low temperature (e.g., 120 K or 170 K) to minimize thermal vibrations. mdpi.com

Monochromatic X-rays, typically Mo Kα radiation (λ = 0.71073 Å), are directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections. The intensity and position of these reflections are recorded by a detector.

Software packages like CrysAlisPro or DENZO-SMN are used for data collection, cell refinement, and data reduction. mdpi.comnih.gov An empirical absorption correction is often applied to the data. nih.gov The crystal structure is then solved using direct methods with software such as SHELXT and refined using a full-matrix least-squares procedure on F², as implemented in programs like SHELXL. nih.gov In the refinement process, non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The refined crystallographic model provides precise measurements of the geometric parameters of the this compound molecule. The geometry of the oxazole ring is characterized by a distinct pattern of bond lengths, consistent with its aromatic character and the presence of heteroatoms. nih.gov

The bond lengths within the two oxazole rings are expected to be intermediate between single and double bonds due to electron delocalization. rsc.org For instance, the C=N and C=C bonds will be shorter than their single bond counterparts, while the C-O and N-O bonds will also reflect the conjugated system. The C-C bond connecting the two oxazole rings is of particular interest, as its length indicates the degree of electronic communication between the rings. A shorter bond length suggests significant π-conjugation. rsc.org

The internal bond angles of the five-membered rings are constrained by their geometry but will deviate from the ideal 108° of a regular pentagon due to the different sizes and electronic requirements of the carbon, nitrogen, and oxygen atoms. The planarity of each oxazole ring is expected, with minimal deviation of the constituent atoms from their least-squares planes. rsc.org A key parameter is the dihedral angle between the planes of the two oxazole rings. In many bi-heterocyclic systems, a non-zero dihedral angle (twist) is observed, which represents a balance between maximizing conjugation (favoring planarity) and minimizing steric hindrance. rsc.org

Table 1: Representative Bond Lengths in Oxazole-Containing Structures This table presents typical bond lengths observed in related oxazole and isoxazole structures as a reference for this compound.

BondTypical Length (Å)Reference
C-C (inter-ring)1.41 - 1.44 rsc.org
C=N1.29 - 1.34 rsc.orgresearchgate.net
C-N1.38 - 1.46 rsc.orgresearchgate.net
C-O1.34 - 1.37 rsc.org
N-O~1.42-
C=C1.34 - 1.38 researchgate.net

Table 2: Representative Bond Angles in Oxazole-Containing Structures This table presents typical bond angles observed in related oxazole and isoxazole structures as a reference for this compound.

AngleTypical Value (°)Reference
C-N-O105 - 109 researchgate.net
N-O-C104 - 106 researchgate.net
O-C-C110 - 112 researchgate.net
C-C-C105 - 109 researchgate.net
N-C-C108 - 113 researchgate.net

Investigation of Molecular Packing and Intermolecular Interactions

The supramolecular architecture of this compound is determined by the network of intermolecular interactions that stabilize the crystal packing. As the molecule lacks strong hydrogen bond donors like O-H or N-H, the packing is likely dominated by weaker interactions. researchgate.net

These include weak C-H···N and C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with the lone pair of electrons on a nitrogen or oxygen atom of an adjacent molecule. nih.gov Such interactions, though individually weak, can collectively play a crucial role in defining the crystal structure, often forming chains or dimeric motifs. researchgate.netnih.gov

Additionally, π-π stacking interactions between the electron-rich faces of the oxazole rings may contribute to the packing energy. The geometry of these interactions (e.g., face-to-face or offset) would depend on the electrostatic potential of the ring systems.

Computational and Theoretical Investigations of Oxazole and Bis Oxazole Electronic Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of oxazole (B20620) and bis-oxazole systems. irjweb.comresearchgate.net DFT methods, such as B3LYP with various basis sets (e.g., 6-311G++(d,p), 6-31G*), are frequently used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. irjweb.comnih.govresearchgate.net These calculations allow for a detailed understanding of the structural parameters, such as bond lengths and angles, which are crucial for determining the molecule's stability and reactivity. For instance, in an oxazole derivative, the bond angles within the oxazole ring and the dihedral angles between the oxazole and other attached rings have been precisely calculated, revealing important structural features. irjweb.com

Theoretical studies have been conducted on various oxazole derivatives to predict their optimized structures and reactivity parameters. irjweb.com The choice of computational method and basis set is critical for obtaining accurate results. For example, the B3LYP functional combined with the 6-311++G(d,p) basis set has been successfully used to calculate the optimized molecular geometry and other properties of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine. irjweb.com Furthermore, computational studies have been employed to investigate the mechanism of reactions involving oxazoles, such as the Huisgen zwitterion's reaction with ethyl-oxalamide derivatives of 2-aminophenol, where DFT calculations helped to elucidate the preference for a 5-endo-trig cyclization pathway. marmara.edu.tr

Electronic Structure Analysis (e.g., Frontier Orbital Energies, Atomic Net Charges, Electron Distribution)

The electronic structure of oxazole and bis-oxazole derivatives plays a pivotal role in their chemical behavior. Computational methods are extensively used to analyze key electronic properties, providing insights into their reactivity and potential applications.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com For instance, DFT calculations have been used to determine the HOMO-LUMO energies of oxazole derivatives, revealing that they can be highly reactive. irjweb.com The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-deficient areas). researchgate.net

Below is a table summarizing key electronic properties for a representative oxazole derivative, as determined by computational studies.

PropertyValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and can vary depending on the specific oxazole derivative and the computational methods used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving oxazoles and bis-oxazoles. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most favorable route. nih.govrsc.org

For example, DFT studies have been instrumental in understanding the thermal rearrangements of 3-acylamino-5-methylisoxazoles. nih.gov These studies showed that the Boulton-Katritzky rearrangement is a more favored process than other potential pathways. nih.gov Similarly, computational modeling has been used to investigate the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, revealing that it proceeds via a stepwise mechanism and that a binuclear pathway is generally preferred. rsc.org

In the synthesis of benzoxazole (B165842) derivatives, DFT calculations have been employed to understand the selectivity of the cyclization reaction. marmara.edu.tr These calculations provided a detailed mechanism for the reaction of a Huisgen zwitterion with ethyl-oxalamide derivatives of 2-aminophenol, confirming that the formation of benzoxazole derivatives is the sole product. marmara.edu.tr

The insights gained from these computational studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to new oxazole and bis-oxazole compounds.

Conformational Analysis and Molecular Dynamics Simulations of Bis-Oxazoles

The three-dimensional structure and flexibility of bis-oxazole compounds are critical determinants of their biological activity and material properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible conformations and dynamic behavior of these molecules. nih.govdiva-portal.org

A detailed conformational study of a simplified synthetic analog of the bis-oxazole oxane fragment found in phorboxazole A and B was conducted using a combination of NMR spectroscopy and molecular modeling simulations. nih.gov These studies revealed that the six-membered oxane ring exists in a rapid equilibrium between two chair conformers. nih.gov

More complex systems, such as bis(benzoxazole)-based overcrowded alkenes, have been investigated using a combination of excited- and ground-state molecular dynamics simulations, DFT calculations, and NMR studies. diva-portal.org These comprehensive theoretical studies have elucidated the dynamic behavior of these molecules, which exhibit multiple coupled and uncoupled molecular motions. diva-portal.org The simulations showed that the photochemical E-Z isomerization of the central double bond is directional and leads to a mixture of metastable isomers. diva-portal.org

The following table summarizes different conformers and their relative energies for a hypothetical bis-oxazole system, as might be determined through conformational analysis.

ConformerDihedral Angle (ψ)Dihedral Angle (φ)Dihedral Angle (ω)Relative Energy (kcal/mol)
Syn-160°30°0.0
Syn-2180°30°1.2
Anti-160°150°180°2.5
Anti-2180°150°180°3.0

Note: The values in this table are for illustrative purposes. The specific dihedral angles and relative energies will depend on the actual bis-oxazole molecule under investigation.

In-silico Prediction of Chemical Behavior and Synthetic Pathways

In-silico methods, which encompass a wide range of computational techniques, are increasingly used to predict the chemical behavior and design synthetic pathways for new oxazole and bis-oxazole derivatives. nih.govnih.govresearchgate.net These methods can significantly accelerate the drug discovery and materials development process by prioritizing compounds for synthesis and experimental testing.

Predictive Quantitative Structure-Activity Relationship (QSAR) models have been developed to identify oxazole derivatives with potential antiviral activity. nih.gov These models, built using machine learning algorithms, can screen virtual chemical libraries to identify promising candidates. nih.gov Similarly, QSAR models have been used to design 1,3-oxazole derivatives as potential anticancer agents that inhibit tubulin polymerization. nih.gov

Molecular docking simulations are another powerful in-silico tool used to predict the binding of small molecules to biological targets. nih.govresearchgate.net For example, docking studies have been used to hypothesize the mechanism of action of 1,3-oxazole derivatives by showing how they might bind to the colchicine (B1669291) binding site of tubulin. nih.gov

In addition to predicting biological activity, computational methods can also be used to predict physicochemical properties and potential toxicity. nih.gov These in-silico predictions help in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. nih.gov

Advanced Applications of Bis Oxazole Derivatives in Materials Science and Catalysis

Role as Ligands in Transition Metal Catalysis

Bis(oxazoline) (BOX) ligands, which share a similar structural motif with bis-oxazole, are a significant class of C2-symmetric chiral ligands extensively used in asymmetric catalysis. wikipedia.orgacs.org Their neutral character makes them particularly suitable for use with noble metals, with copper complexes being especially common. wikipedia.org The versatility of these ligands stems from their modular synthesis, typically from readily available chiral β-amino alcohols, which allows for fine-tuning of their steric and electronic properties. acs.orgacs.org

The metal complexes of bis(oxazoline) ligands are often prepared in situ by mixing the ligand with a suitable metal salt. nih.gov These complexes are effective catalysts for a wide array of asymmetric reactions, including:

Cyclopropanation: Copper(I) complexes of bis(oxazoline) ligands are highly efficient catalysts for the asymmetric cyclopropanation of olefins with diazoacetates, often achieving high enantioselectivities. nih.govacs.orgrameshrasappan.com

Diels-Alder Reactions: Lewis acid complexes of bis(oxazoline) ligands, particularly with copper(II), are excellent catalysts for enantioselective Diels-Alder reactions. nih.govorgsyn.org

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is another area where bis(oxazoline) ligands have been successfully applied. acs.org

Friedel-Crafts Alkylation: Chiral 2,5-bis(oxazolinyl)thiophene ligands, in combination with Cu(OTf)₂, have been shown to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitrostyrene (B7858105) derivatives. mdpi.com

Methallylation of Aldehydes: A range of symmetric and non-symmetric bis(oxazoline) ligands have been used in the enantioselective methallylation of aldehydes. nih.gov

The stereochemical outcome of these reactions is often rationalized by the formation of a twisted square planar intermediate where the substituent at the 4-position of the oxazoline (B21484) ring blocks one face of the substrate, leading to high enantioselectivity. wikipedia.org

Development of Optoelectronic Materials based on Bis-Oxazole Scaffolds

The inherent photophysical properties of oxazole-containing compounds make them promising candidates for optoelectronic applications. nih.govthepharmajournal.com Bis-oxazole scaffolds, in particular, are being explored for their potential in organic light-emitting diodes (OLEDs) and other light-emitting materials.

Derivatives of 2-(2-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole (HOXD), which are structurally related to bis-oxazoles, have been theoretically designed and studied for their optical and electronic properties. nih.gov These studies suggest that modifying the HOXD core with different aromatic fragments can lead to materials with tunable absorption and fluorescence wavelengths, as well as balanced charge transport properties, which are crucial for efficient OLED performance. nih.gov Some derivatives are predicted to be promising electron transport materials, while others show potential as luminescent materials. nih.gov

Organometallic iridium complexes incorporating bis-oxazoline derived ancillary ligands have been synthesized and shown to exhibit high photoluminescence quantum yields (ΦPL = 0.45–1.0), with emission spanning the visible and near-ultraviolet regions. nih.gov These complexes are considered state-of-the-art iridium emitters with potential applications in circularly polarized luminescence (CPL). nih.gov

Furthermore, the introduction of an isoxazole (B147169) ring has been shown to favorably affect the photophysical properties of pyrene (B120774) derivatives, leading to high fluorescence quantum yields. mdpi.com This highlights the potential of incorporating bis-oxazole units into larger conjugated systems to create novel fluorescent materials.

Application in Dye Chemistry and Pigments

The chromophoric nature of the oxazole (B20620) ring system has led to its incorporation into various dye and pigment structures. thepharmajournal.com The electronic properties of the bis-oxazole core can be readily modified through substitution, allowing for the synthesis of compounds with a wide range of colors.

Azo dyes, which constitute a significant portion of commercial colorants, have been synthesized incorporating various heterocyclic scaffolds, including pyrazole (B372694), which is isomeric to oxazole. nih.gov These dyes exhibit a range of biological activities and are used in various sectors. nih.gov The synthesis of a quinolin-2(1H-)-one-isoxazole dye has been reported, and its properties as a Michael acceptor have been investigated. rsc.org

The reaction of phenols with phthalic anhydride (B1165640) under strongly acidic conditions is a general method for preparing phenolphthalein-based dyes. mdpi.com By using substituted phenols, a variety of fluoran (B1223164) dyes can be synthesized, demonstrating the versatility of heterocyclic chemistry in creating colored compounds. mdpi.com

Chelation Chemistry and Metal Ion Binding Properties

The nitrogen atoms within the two oxazole rings of 3-(1,2-Oxazol-3-yl)-1,2-oxazole provide two coordination sites, making it an effective bidentate ligand for a variety of metal ions. The ability of bis-oxazole and its derivatives to chelate with metals is fundamental to their catalytic activity and has also been explored in other contexts.

The formation of metal complexes with bis(oxazoline) ligands is a key step in their application in asymmetric catalysis. nih.gov These ligands can form complexes with various metals, including copper, zinc, nickel, and iron, leading to different coordination geometries such as tetrahedral and square-pyramidal. rameshrasappan.com The geometry of the resulting metal complex can significantly influence the stereochemical outcome of the catalyzed reaction. rameshrasappan.com

The coordination of 1,2,3-triazoles, which are also nitrogen-containing heterocycles, with transition metals like Ni(II) and Co(II) has been shown to enhance their antimicrobial activity. nih.gov This suggests that the metal-chelating properties of such heterocyclic scaffolds can be exploited to develop new therapeutic agents. Similarly, palladium(II) complexes of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have demonstrated high catalytic activity in Suzuki reactions in aqueous media. researchgate.net

The study of the interaction of pyrazoline derivatives containing a pyrazole group with various metal ions has shown that certain ions, like Co²⁺, can quench their fluorescence, indicating a strong binding interaction. nih.gov This property could be utilized in the development of fluorescent sensors for specific metal ions.

Future Directions and Emerging Research Avenues in Bis Oxazole Chemistry

Exploration of Novel Synthetic Methodologies for Complex Bis-Oxazole Architectures

The synthesis of bis-oxazole compounds often relies on the coupling of pre-functionalized oxazole (B20620) rings or the construction of the second oxazole ring onto an existing oxazole precursor. A significant area of future research will be the development of more efficient, regioselective, and stereoselective synthetic methods to access complex bis-oxazole architectures.

Key emerging strategies include:

[3+2] Cycloaddition Reactions: The metal-free [3+2] cycloaddition of a nitrile oxide with an alkyne is a powerful tool for constructing the isoxazole (B147169) ring. researchgate.net Future research will likely focus on developing novel catalysts and reaction conditions to control the regioselectivity of this reaction for the synthesis of unsymmetrically substituted bis-oxazoles. The use of highly functionalized alkynes and nitrile oxides will enable the creation of intricate molecular designs.

Intramolecular Cycloadditions: Intramolecular nitrile oxide cycloaddition (INOC) reactions offer an efficient way to construct fused polycyclic systems containing an isoxazole ring. mdpi.com This strategy could be adapted to synthesize conformationally constrained bis-oxazole ligands for applications in catalysis and materials science.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are invaluable for connecting two heterocyclic rings. Future work will likely involve the development of new phosphine (B1218219) ligands and reaction conditions to improve the efficiency and substrate scope of these reactions for the synthesis of 3,3'-biisoxazoles and other isomers. tandfonline.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. ijpsonline.comijpsonline.com The application of flow chemistry to the synthesis of bis-oxazoles could enable the rapid production of libraries of compounds for high-throughput screening.

Synthetic MethodDescriptionPotential Advantages
[3+2] Cycloaddition Reaction of a nitrile oxide with an alkyne to form an isoxazole ring. researchgate.netHigh efficiency, metal-free options. researchgate.net
Intramolecular Nitrile Oxide Cycloaddition (INOC) Cyclization of a molecule containing both a nitrile oxide and an alkyne or alkene. mdpi.comFormation of multiple rings in one step, creation of fused systems. mdpi.com
Cross-Coupling Reactions Palladium-catalyzed reactions to form carbon-carbon bonds between two fragments. tandfonline.comVersatile for creating various linkages between oxazole rings. tandfonline.com
Flow Chemistry Continuous synthesis in a reactor. ijpsonline.comijpsonline.comScalability, improved safety and control. ijpsonline.comijpsonline.com

Integration of Bis-Oxazoles in Supramolecular Assemblies and Nanomaterials

The rigid, planar structure and the presence of multiple heteroatoms make bis-oxazoles attractive building blocks for the construction of supramolecular assemblies and functional nanomaterials. nih.gov The ability to tune the electronic properties of the bis-oxazole core through substitution will be crucial for designing materials with specific functions.

Future research in this area will likely explore:

Liquid Crystals: The rod-like shape of many bis-oxazole derivatives suggests their potential application as liquid crystals. By carefully designing the substituents on the bis-oxazole core, it may be possible to create materials with specific liquid crystalline phases and electro-optical properties.

Organic Light-Emitting Diodes (OLEDs): The π-conjugated system of bis-oxazoles can be engineered to exhibit fluorescence or phosphorescence, making them potential candidates for use as emitters or host materials in OLEDs. Research will focus on synthesizing bis-oxazoles with high quantum yields and tunable emission colors.

Sensors: The nitrogen and oxygen atoms in the bis-oxazole scaffold can act as binding sites for metal ions or other analytes. This property can be exploited to develop chemosensors where the binding event is signaled by a change in fluorescence or color. mdpi.com

Self-Assembled Nanostructures: Through non-covalent interactions such as hydrogen bonding and π-π stacking, bis-oxazole molecules can self-assemble into well-defined nanostructures like nanofibers, nanotubes, and vesicles. researchgate.net These nanomaterials could find applications in drug delivery, catalysis, and electronics.

Advanced Computational Tools for Predictive Design and Discovery in Bis-Oxazole Chemistry

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. longdom.orgnih.gov The application of advanced computational methods will accelerate the design and discovery of new bis-oxazole-based molecules with desired properties.

Emerging computational approaches include:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of bis-oxazole molecules, including their stability, reactivity, and spectroscopic characteristics. longdom.org This information can guide the design of new synthetic targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of bis-oxazoles and their interactions with biological targets or other molecules in a supramolecular assembly. longdom.org This is crucial for understanding structure-activity relationships and designing molecules with optimal binding affinities.

Virtual Screening and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and virtual screening techniques can be used to predict the biological activity or material properties of large libraries of virtual bis-oxazole compounds. jcchems.comnih.gov This allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing.

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can be trained on existing chemical data to predict the properties of new molecules, identify novel synthetic routes, and even design entirely new bis-oxazole structures with optimized characteristics. nih.gov

Computational ToolApplication in Bis-Oxazole Chemistry
Quantum Mechanics (DFT) Prediction of molecular structure, electronics, and reactivity. longdom.org
Molecular Dynamics (MD) Simulation of molecular motion and interactions. longdom.org
Virtual Screening/QSAR Prediction of biological activity and properties of virtual compounds. jcchems.comnih.gov
Machine Learning/AI De novo design and property prediction. nih.gov

Sustainable and Green Chemical Approaches for Bis-Oxazole Production at Scale

As the potential applications of bis-oxazoles expand, the development of sustainable and environmentally friendly production methods will become increasingly important. beilstein-journals.orgmdpi.com Green chemistry principles will guide the optimization of existing synthetic routes and the development of new, more benign processes.

Key areas of focus for green bis-oxazole production include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. ijpsonline.comijpsonline.com Research has shown the feasibility of synthesizing isoxazoles in aqueous media. beilstein-journals.org

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture. beilstein-journals.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. ijpsonline.commdpi.comnih.gov

The future of bis-oxazole chemistry, including the exploration of the yet-uncharted territory of compounds like 3-(1,2-Oxazol-3-yl)-1,2-oxazole, is bright. Advances in synthetic methodology, supramolecular chemistry, computational modeling, and green chemistry will undoubtedly lead to the discovery of novel bis-oxazole-based materials and therapeutics with significant societal impact.

Q & A

Basic: What are the common synthetic routes for preparing 3-(1,2-oxazol-3-yl)-1,2-oxazole derivatives?

The synthesis of this compound derivatives often employs cyclocondensation or one-pot multicomponent reactions . For example, hydroxylamine hydrochloride is frequently used to form the oxazole ring via reaction with β-enamino ketoesters . Regioselective synthesis can be achieved by modifying substituents on precursor molecules, such as alkynes or substituted phenols, to control the position of functional groups . Key steps include:

  • Cyclization of β-enamino esters with hydroxylamine.
  • Cross-coupling reactions to introduce aryl or heteroaryl groups.
  • Purification via column chromatography or preparative HPLC to isolate isomers .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. For instance, 1H^1H and 13C^{13}C NMR can distinguish between oxazole isomers based on chemical shifts (e.g., oxazole protons typically resonate at δ 8.0–9.0 ppm) . X-ray crystallography (using software like SHELXL or WinGX ) resolves bond lengths and angles, with anisotropic displacement parameters validating structural accuracy. For example, bond lengths in the oxazole ring typically range from 1.32–1.38 Å (C–O) and 1.29–1.33 Å (C–N) .

Advanced: How can synthetic routes be optimized to enhance yield and regioselectivity for complex derivatives?

Optimization involves substituent-directed regiochemistry and catalytic strategies :

  • Electron-donating/withdrawing groups on precursors (e.g., methoxy or nitro groups) influence cyclization pathways .
  • Microwave-assisted synthesis reduces reaction time and improves yield.
  • Chiral auxiliaries or asymmetric catalysis enable enantioselective synthesis of bioactive derivatives .
  • High-throughput screening identifies optimal conditions (e.g., solvent polarity, temperature) for regiocontrol .

Advanced: What computational approaches predict the electronic and optical properties of oxazole derivatives?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) model frontier molecular orbitals (HOMO/LUMO) to predict absorption/emission spectra. For example, tetraarylbenzobisoxazoles (BBO) show deep-blue emission in OLEDs due to π→π* transitions . Software like Gaussian or ORCA calculates:

  • Excited-state geometries for charge-transfer behavior.
  • Solvent effects via polarizable continuum models (PCM).
  • Nonlinear optical properties (e.g., hyperpolarizability) for material science applications .

Advanced: How can structural discrepancies in crystallographic data be resolved?

Discrepancies in bond lengths or angles (e.g., variations up to 0.05 Å between oxazole rings ) are addressed via:

  • Anisotropic refinement in SHELXL to model thermal motion .
  • Twinned crystal analysis using WinGX to correct for overlapping reflections .
  • Validation tools (e.g., PLATON) to check for missed symmetry or disorder.
  • Complementary techniques like solid-state NMR or Raman spectroscopy to confirm hydrogen-bonding networks .

Advanced: What strategies are used to design oxazole derivatives with enhanced bioactivity?

Structure-Activity Relationship (SAR) studies guide rational design:

  • Substituent variation : Bulky groups (e.g., trifluoromethyl) improve metabolic stability .
  • Hybrid pharmacophores : Combining oxazole with thiophene or quinazoline enhances target binding .
  • In vitro assays : Anti-inflammatory activity is tested via COX-2 inhibition, while anticancer potential is evaluated using cell viability assays (e.g., MTT) .
  • Molecular docking predicts interactions with biological targets (e.g., enoyl-acyl carrier protein reductase for antimicrobial activity) .

Advanced: What are best practices for refining crystal structures of oxazole derivatives?

  • Data collection : Use high-resolution (<1.0 Å) synchrotron data to reduce errors.
  • Refinement : Apply SHELXL’s restraints for disordered moieties and anisotropic displacement parameters .
  • Validation : Check for overfitting using R-free values and ADDSYM in PLATON .
  • Hydrogen bonding : Use Mercury to visualize and quantify interactions (e.g., graph set analysis for C=O···H–N motifs) .

Advanced: How are intermolecular interactions analyzed in oxazole-based crystals?

Graph set analysis categorizes hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) . Tools like CrystalExplorer map Hirshfeld surfaces to quantify contact contributions (e.g., H···O/N interactions). For example, oxazole derivatives often form π-stacking or C–H···π networks, which stabilize crystal packing and influence material properties .

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